An In-depth Technical Guide to D-Fructose-13C3 for Researchers and Drug Development Professionals
An In-depth Technical Guide to D-Fructose-13C3 for Researchers and Drug Development Professionals
Introduction
D-Fructose-13C3 is a stable isotope-labeled form of the naturally occurring monosaccharide, D-fructose. In this isotopologue, three carbon atoms in the fructose molecule are replaced with the heavy isotope of carbon, 13C. This labeling renders the molecule detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool for researchers in the fields of metabolism, pharmacology, and drug development. The use of stable isotopes like 13C provides a non-radioactive and safe method to trace the metabolic fate of fructose and other related compounds in biological systems. This guide provides a comprehensive overview of the chemical properties of D-Fructose-13C3, detailed experimental protocols for its use, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical and Physical Properties
The precise physical properties of D-Fructose-13C3 may vary slightly depending on the specific positions of the 13C labels. However, they are generally expected to be very similar to that of unlabeled D-fructose. The following table summarizes the key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₃¹³C₃H₁₂O₆ | [1] |
| Molecular Weight | 183.13 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 119-122 °C (decomposes) | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | ||
| Water | Freely soluble | [1] |
| Ethanol | Soluble (1 g in 15 mL) | |
| Methanol | Soluble (1 g in 14 mL) | |
| Acetone | Slightly soluble | |
| Pyridine | Soluble | |
| Storage | Store at 4°C, sealed, away from moisture and light. |
Fructose Metabolism (Fructolysis) Signaling Pathway
Fructose metabolism, also known as fructolysis, primarily occurs in the liver. Unlike glycolysis, it bypasses the major regulatory step catalyzed by phosphofructokinase, leading to a more rapid flux of carbons into downstream metabolic pathways. The following diagram illustrates the key steps in fructolysis and its connection to glycolysis.
Caption: Fructolysis pathway and its interaction with glycolysis.
Experimental Protocols
The primary applications of D-Fructose-13C3 involve its use as a tracer in metabolic flux analysis (MFA) studies. These experiments typically involve introducing the labeled fructose to a biological system (e.g., cell culture, animal model) and then analyzing the distribution of the 13C label in various metabolites using NMR or mass spectrometry.
General Experimental Workflow for 13C Metabolic Flux Analysis
The following diagram outlines a typical workflow for a 13C metabolic flux analysis experiment using D-Fructose-13C3.
Caption: A typical workflow for a 13C metabolic flux analysis experiment.
Detailed Methodologies
1. Sample Preparation for NMR Spectroscopy
For the analysis of 13C-labeled metabolites by NMR, proper sample preparation is crucial to obtain high-quality spectra.
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Cell Culture Samples:
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Culture cells in a medium containing D-Fructose-13C3 for the desired duration.
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Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
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Extract metabolites using a cold solvent mixture, typically 80% methanol.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Vortex and incubate on ice to precipitate proteins.
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Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
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Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the dried metabolites in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
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Transfer the solution to an NMR tube.
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Tissue Samples:
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Administer D-Fructose-13C3 to the animal model.
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At the desired time point, harvest the tissue and immediately freeze-clamp it in liquid nitrogen to halt metabolic activity.
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Homogenize the frozen tissue in a cold extraction solvent.
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Follow steps 5-9 from the cell culture protocol.
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2. Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for detecting and quantifying 13C-labeled metabolites.
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Sample Extraction: The extraction procedure is similar to that for NMR analysis (steps 1-7 for cell culture and tissue samples).
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Derivatization (Optional but often recommended for sugars): Sugars can be chemically derivatized to improve their chromatographic properties and ionization efficiency. A common method is methoximation followed by silylation.
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LC-MS/MS Analysis:
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Reconstitute the dried extract (or derivatized sample) in a solvent compatible with the LC mobile phase.
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Inject the sample into an LC system coupled to a tandem mass spectrometer.
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Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites).
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Detect and quantify the different isotopologues of the target metabolites using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes.
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Synthesis of D-Fructose-13C3
Detailed, publicly available protocols for the specific chemical synthesis of D-Fructose-13C3 are scarce. The synthesis of isotopically labeled carbohydrates is a complex process that often involves multiple enzymatic or chemical steps starting from a commercially available 13C-labeled precursor. General approaches may include:
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Enzymatic Synthesis: Utilizing a series of enzymatic reactions to build the fructose molecule from smaller 13C-labeled building blocks.
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Chemical Synthesis: A multi-step organic synthesis pathway starting from a simple 13C-labeled starting material. For example, processes for producing D-fructose from D-glucose are known and could potentially be adapted using 13C-labeled glucose.
For research purposes, D-Fructose-13C3 is typically acquired from commercial suppliers specializing in stable isotope-labeled compounds.
Conclusion
D-Fructose-13C3 is a powerful tool for elucidating the complexities of fructose metabolism and its impact on various physiological and pathological processes. By enabling the precise tracing of fructose-derived carbons through metabolic networks, this stable isotope-labeled compound provides invaluable data for researchers in basic science and drug development. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for the effective utilization of D-Fructose-13C3 in metabolic research. The continued application of such tracers will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
